molecular formula C21H17NO6S3 B4031510 dimethyl 2-(4,4,8-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-(4,4,8-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B4031510
M. Wt: 475.6 g/mol
InChI Key: QWCBLFNUHCJPQT-UHFFFAOYSA-N
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Description

This compound features a fused pyrrolo[3,2,1-ij]quinoline core with a 1,3-dithiole-4,5-dicarboxylate moiety. Key structural elements include:

  • Pyrrolo-quinoline framework: A bicyclic system with methyl substituents at positions 4,4,6.
  • Dithiole ring: A five-membered sulfur-containing ring conjugated to the quinoline system.
  • Functional groups: Two ester groups (dimethyl dicarboxylate) and a thioxo (C=S) group, contributing to its electronic and steric properties.

Synthetic routes for analogous compounds often involve cyclization or condensation reactions, with characterization via NMR, IR, and mass spectrometry [1].

Properties

IUPAC Name

dimethyl 2-(6,11,11-trimethyl-2,3-dioxo-10-sulfanylidene-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-9-ylidene)-1,3-dithiole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6S3/c1-8-6-9-11(20-30-14(18(25)27-4)15(31-20)19(26)28-5)16(29)21(2,3)22-12(9)10(7-8)13(23)17(22)24/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCBLFNUHCJPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C(=S)C2=C4SC(=C(S4)C(=O)OC)C(=O)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 2-(4,4,8-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate (CAS No. 488852-56-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various methods involving the modification of pyrroloquinoline derivatives. A notable approach includes the use of molecular docking to guide the synthesis of derivatives that target specific biological pathways. The synthesis often involves the introduction of various substituents at critical positions on the pyrroloquinoline scaffold to enhance biological activity.

Anticoagulant Activity

Recent studies have highlighted the anticoagulant properties of similar pyrroloquinoline derivatives. For instance, derivatives targeting coagulation factors Xa and XIa have shown promising results in inhibiting these factors with IC50 values ranging from 0.7 to 40 μM . The structure–activity relationship indicates that modifications at specific positions can significantly influence anticoagulant efficacy.

Antimicrobial Activity

Thiazine and benzothiazine derivatives have demonstrated significant antimicrobial properties. Compounds similar to dimethyl 2-(4,4,8-trimethyl-1,2-dioxo...) have been reported to exhibit activity against various pathogens. For example, thiazine derivatives showed IC50 values as low as 6.6 nM against resistant strains of bacteria and fungi .

Anticancer Potential

The anticancer activity of related compounds has been explored extensively. Compounds derived from thiazines have shown potential against various cancer cell lines through mechanisms that induce apoptosis and inhibit cell proliferation. Some derivatives have been effective in vitro against breast and colon cancer cells .

Case Studies

  • Anticoagulant Study : A study focused on the anticoagulant activity of pyrroloquinoline derivatives found that specific modifications led to enhanced inhibition of factor Xa and XIa. The most effective compound had an IC50 value of 3.68 μM for factor Xa and 2 μM for factor XIa .
  • Antimicrobial Study : Another investigation into thiazine derivatives revealed their efficacy against drug-resistant bacterial strains. The study demonstrated that certain derivatives could inhibit bacterial growth at concentrations below 10 μg/mL .

Research Findings

A comprehensive review of literature reveals that compounds similar to dimethyl 2-(4,4,8-trimethyl...) possess a wide range of biological activities:

Activity Type IC50 Range Notes
Anticoagulant0.7 - 40 μMTargeting factors Xa and XIa
Antimicrobial< 500 nMEffective against resistant strains
AnticancerVaries by cell lineInduces apoptosis in various cancer types

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Class/Example Core Structure Substituents/Functional Groups Key References
Target Compound Pyrrolo[3,2,1-ij]quinoline + 1,3-dithiole 4,4,8-Trimethyl, 1,2-dioxo, 5-thioxo, dimethyl dicarboxylate
7,7-Dimethyl-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-diones (e.g., 6a-f ) Dithiolo-pyrrolo-quinoline Aryl imino groups, dione (C=O) at positions 4,5
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones (e.g., 3a-q ) Pyrrolo-quinoline Hydrazinylidene, dihydrothiazole
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo derivatives Pyrimidine Nitrophenyl, thioxo, cyano
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine Nitrophenyl, cyano, ester groups

Analytical and Spectroscopic Characterization

  • Common Techniques: NMR/IR/MS: Universally applied across similar compounds for structural elucidation . Advanced Methods: HPLC-HRMS-ESI used for dithiolo-pyrrolo-quinoline derivatives to confirm molecular mass and purity .
  • Key Spectral Data :
    • Thioxo (C=S) Groups : IR absorption at ~1308 cm⁻¹ in pyrimidine derivatives vs. ~1250–1300 cm⁻¹ in the target compound.
    • Ester Groups : Strong C=O stretches at ~1700 cm⁻¹ in both target and imidazo-pyridine derivatives .

Physicochemical Properties

Property Target Compound 7,7-Dimethyl-dithiolo-quinoline diones Imidazo-pyridine Derivatives
Melting Point Not reported Not specified 243–245°C (for diethyl ester derivatives)
Solubility Likely polar aprotic solvents (DMF, DMSO) Soluble in DMSO Ethanol/DMF mixtures
Stability Enhanced by methyl groups Sensitive to hydrolysis (dione groups) Stable under inert conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 2-(4,4,8-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate
Reactant of Route 2
dimethyl 2-(4,4,8-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate

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